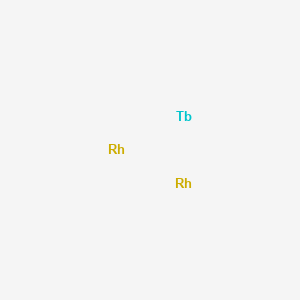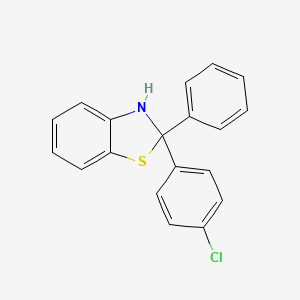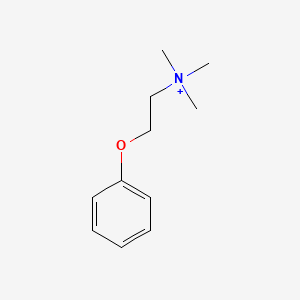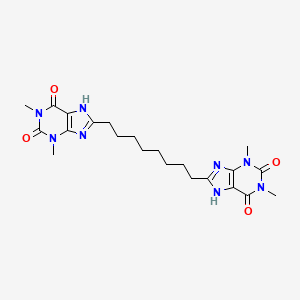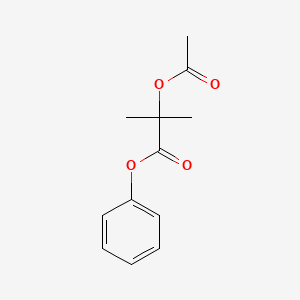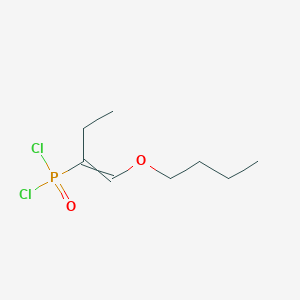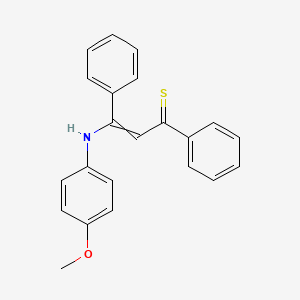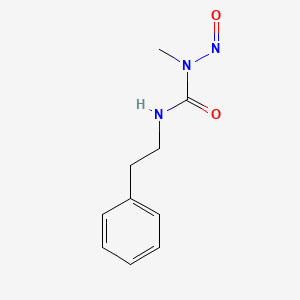
1-Methyl-1-nitroso-3-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-nitroso-3-(2-phenylethyl)urea is an organic compound with the molecular formula C10H14N2O2 It is a derivative of urea, characterized by the presence of a nitroso group and a phenylethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea typically involves the reaction of 1-methyl-3-(2-phenylethyl)urea with nitrosating agents. One common method is the reaction of the urea derivative with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-nitroso-3-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-Methyl-1-nitro-3-(2-phenylethyl)urea.
Reduction: 1-Methyl-1-amino-3-(2-phenylethyl)urea.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-nitroso-3-(2-phenylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can affect cellular functions. This compound may also generate reactive oxygen species, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitroso-N-methylurea: A related compound with a similar nitroso group but lacking the phenylethyl substituent.
N-Nitroso-N-ethylurea: Another similar compound with an ethyl group instead of a phenylethyl group.
Uniqueness
1-Methyl-1-nitroso-3-(2-phenylethyl)urea is unique due to the presence of both a nitroso group and a phenylethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
13404-52-9 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-methyl-1-nitroso-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(14)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14) |
InChI-Schlüssel |
CCTNAWUIFAFNJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NCCC1=CC=CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


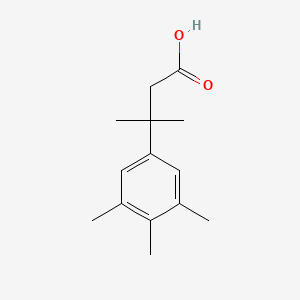
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)
